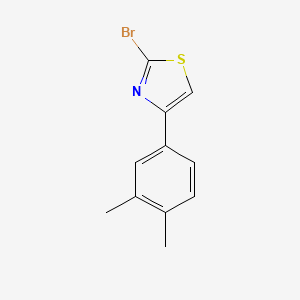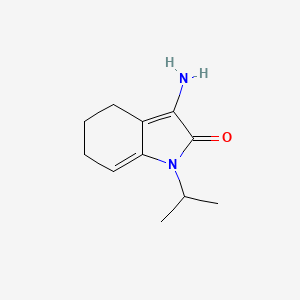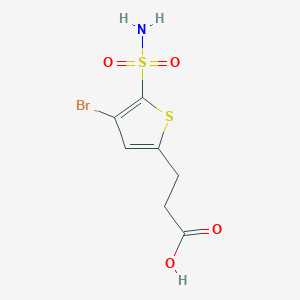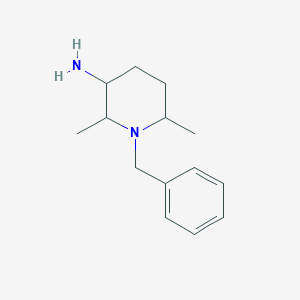
1-Benzyl-2,6-dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,6-dimethylpiperidin-3-amine is an organic compound that belongs to the piperidine class of chemicals It is characterized by a piperidine ring substituted with benzyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine. The reaction is typically carried out in toluene at 35°C, followed by the addition of sodium triacetoxyborohydride and glacial acetic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-Benzyl-2,6-dimethylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,6-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
1-Benzyl-2,5-dimethylpiperidin-3-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-Benzyl-N,4-dimethylpiperidin-3-amine: Another closely related compound with variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1315368-28-5 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-benzyl-2,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-9-14(15)12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Clé InChI |
ULXWOSFIBHNQLH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(N1CC2=CC=CC=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


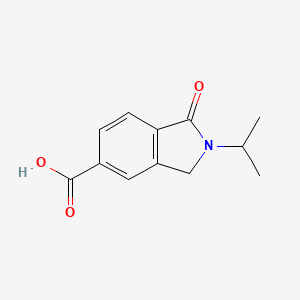



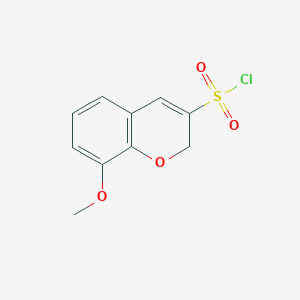

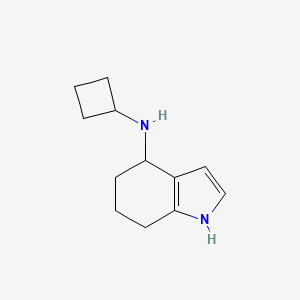

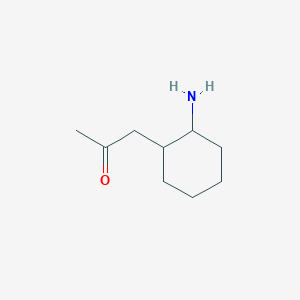
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)

